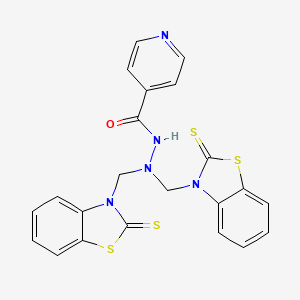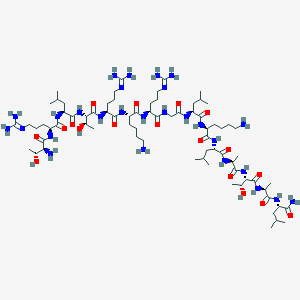![molecular formula C8H8IN3O2S B15345072 3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methanesulfonyl group at the 8th position, and a methyl group at the 6th position of the imidazo[1,2-a]pyrazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine typically involves multistep reactions starting from readily available precursors. Common synthetic approaches include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyrazine core.
Halogenation: Introduction of the iodine atom at the 3rd position can be achieved through halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group at the 6th position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or demethylated products.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Coupling: Formation of biaryl or diaryl derivatives.
Applications De Recherche Scientifique
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications. Additionally, the iodine atom at the 3rd position allows for further functionalization and derivatization, providing opportunities for the synthesis of a wide range of analogs with diverse properties.
Propriétés
Formule moléculaire |
C8H8IN3O2S |
|---|---|
Poids moléculaire |
337.14 g/mol |
Nom IUPAC |
3-iodo-6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8IN3O2S/c1-5-4-12-6(9)3-10-7(12)8(11-5)15(2,13)14/h3-4H,1-2H3 |
Clé InChI |
HXMDUCCUDIQEGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)







![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)



![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
